molecular formula C10H6F3N3O2 B12002331 3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole

3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12002331
M. Wt: 257.17 g/mol
InChI Key: KYOCIIJIVXLVDR-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a nitrophenyl group and a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with trifluoromethyl-substituted ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. Common reagents used in this synthesis include trifluoroacetic acid, acetic anhydride, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity or disrupt cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitrophenyl)-1H-pyrazole
  • 5-(trifluoromethyl)-1H-pyrazole
  • 3-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole

Uniqueness

3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is unique due to the simultaneous presence of both nitrophenyl and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that lack one of these functional groups. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)9-5-8(14-15-9)6-1-3-7(4-2-6)16(17)18/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOCIIJIVXLVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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